![molecular formula C16H16N4O2 B3012796 1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one CAS No. 1904232-92-3](/img/structure/B3012796.png)

1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

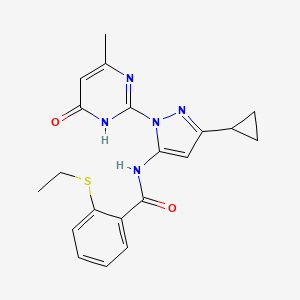

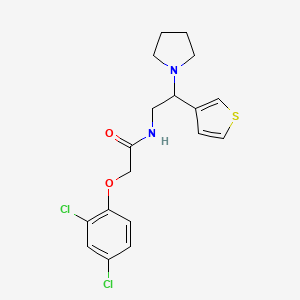

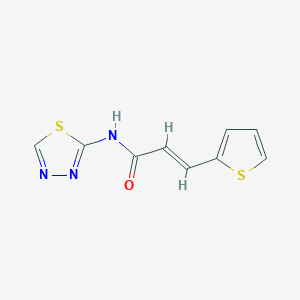

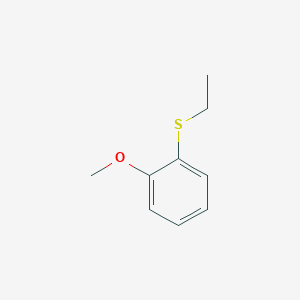

The compound 1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one is a complex molecule that appears to be related to a class of compounds known for their antibacterial and antithrombotic properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic pathways described in the papers offer insights into the potential synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly with a suitable pyridinone precursor. Additionally, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from enamines indicates that the compound could be synthesized through a multi-step process involving the formation of an enamine intermediate followed by cyclization and functional group transformations .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimidine ring fused to a cyclohepta ring system, as indicated by the "cyclohepta[d]pyrimidine" portion of the name. The presence of a tetrahydro-5H-5,8-epimino group suggests a saturated ring with a nitrogen-containing epimino bridge. The "1-methyl" and "10-carbonyl" substituents indicate methyl and carbonyl functional groups attached to the pyridinone ring, which may influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from the reactivity of similar structures. For instance, the presence of a carbonyl group adjacent to a nitrogen atom in the pyrimidine ring could make it susceptible to nucleophilic attacks. The epimino group may also participate in reactions typical of amines, such as alkylation or acylation. The spatial arrangement around the nitrogen atoms, as mentioned in the first paper, could affect the compound's selectivity in biological systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can hypothesize based on the properties of structurally similar compounds. The compound is likely to have a significant degree of lipophilicity due to the presence of a benzyl group, which could enhance its ability to penetrate lipid membranes. The tetrahydroquinoline derivatives' specificity and inhibitory activity against bacterial dihydrofolate reductase suggest that the compound may also exhibit antibacterial activity . The antithrombotic properties of related pyrido[4,3-d]pyrimidine-2,4-diones suggest potential therapeutic applications in preventing thrombosis .

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

- Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the methods for creating complex heterocyclic systems potentially useful in medicinal chemistry and material science (Bakhite et al., 2005).

Antimicrobial and Anticancer Agents

- Pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such compounds (Abd El-Sattar et al., 2021).

Antimicrobial Activity

- The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been investigated, providing evidence of the potential use of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Structural and Electronic Studies

- Studies on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives have been conducted to understand their potential in various applications, including nonlinear optics (NLO) and pharmacology (Hussain et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-methyl-3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-19-6-2-3-11(15(19)21)16(22)20-10-4-5-14(20)12-8-17-9-18-13(12)7-10/h2-3,6,8-10,14H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIUTLYXSGFJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)